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Compound of Interest

Compound Name:
3-Bromo-1-cyclopentyl-1H-

pyrazole-4-carbaldehyde

CAS No.: 1946812-92-5

Cat. No.: B2786849

Get Quote

Core Scaffold Analysis & Synthetic Utility

Executive Summary
The 3-bromo-1H-pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in

modern drug discovery. Its value lies in its orthogonal reactivity:

C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira,

Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkynyl diversity.

C4-Aldehyde: An electrophilic center for condensation reactions (Knoevenagel, Schiff base

formation) or cyclization to form fused ring systems like pyrazolo[3,4-b]pyridines.

N1-Position: A site for solubility-enhancing groups or target-specific pharmacophores.

This guide outlines the most robust synthetic routes to access this core and demonstrates its

utility in divergent library synthesis.
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Synthetic Strategies
Accessing the 3-bromo isomer requires specific strategies, as direct electrophilic bromination of

pyrazoles typically favors the more reactive 4-position.

Route A: The Vilsmeier-Haack-Arnold Reaction (Primary
Industrial Route)
This method transforms 3-hydroxypyrazoles (pyrazolones) directly into 3-halo-pyrazole-4-

carbaldehydes using phosphorus oxyhalides in DMF. While POCl₃ yields the 3-chloro

derivative, substituting with phosphorus oxybromide (POBr₃) yields the desired 3-bromo

analog.

Mechanism: The reaction proceeds via a bromo-iminium intermediate (Vilsmeier reagent).

Attack by the pyrazolone enol tautomer at C4 installs the formyl equivalent, while the C3-

hydroxyl is converted to a bromide via an intermediate phosphate ester.

Advantages: One-pot conversion; scalable; high regioselectivity.

Route B: The Sandmeyer Approach
For substrates sensitive to harsh Vilsmeier conditions, the Sandmeyer reaction offers an

alternative starting from 3-aminopyrazoles.

Nitration/Reduction: Convert 3-aminopyrazole to 3-amino-4-formylpyrazole (often via

protection/deprotection).

Diazotization: Treatment with NaNO₂/HBr generates the diazonium salt.

Substitution: CuBr or CuBr₂ promotes radical-nucleophilic substitution to install the bromine

at C3.

Route C: Directed Lithiation (Regioselective Exchange)
Starting from 3,4-dibromopyrazole, selective Halogen-Lithium Exchange can be achieved.

Condition:n-BuLi at -78°C.
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Selectivity: The C4-bromine is typically more labile towards exchange than the C3-bromine

due to electronic effects and coordination.

Quench: Trapping the C4-lithio species with DMF yields 3-bromo-pyrazole-4-carbaldehyde.

Reactivity Profile & Divergent Synthesis
The power of this scaffold is the ability to selectively functionalize the C3 and C4 positions.

Visualization: The Divergent Synthesis Pathway
The following diagram illustrates the logical flow from the core scaffold to complex bioactive

heterocycles.
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Caption: Divergent synthesis map showing orthogonal functionalization of the C3-Br and C4-

CHO sites.

Experimental Protocols
Protocol 1: Synthesis via POBr₃ Vilsmeier-Haack
Adapted for the synthesis of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.
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Reagents:

1-Methyl-1,2-dihydro-3H-pyrazol-3-one (10 mmol)

Phosphorus Oxybromide (POBr₃) (30 mmol)

DMF (Dry, 50 mmol)

Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

Vilsmeier Reagent Formation: In a flame-dried flask under argon, cool anhydrous DMF (5

equiv) to 0°C. Add POBr₃ (3 equiv) portion-wise. Caution: Exothermic. Stir for 30 min to form

the bromo-iminium salt (white/yellow suspension).

Addition: Dissolve the pyrazolone starting material in minimal DMF/DCM and add dropwise

to the Vilsmeier reagent at 0°C.

Heating: Warm the mixture to room temperature, then heat to reflux (approx. 80-90°C) for 4–

6 hours. Monitor by TLC (disappearance of pyrazolone).

Quench: Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/saturated NaOAc

solution. Adjust pH to ~7–8 with NaHCO₃.

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous

Na₂SO₄, and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Hexane/EtOAc) to yield the pale yellow solid.

Protocol 2: Suzuki-Miyaura Coupling at C3
Standard procedure for introducing aryl groups.

Reagents:

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
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Aryl Boronic Acid (1.2 equiv)

Pd(PPh₃)₄ (5 mol%)

K₂CO₃ (2.0 equiv)

Dioxane/Water (4:1)

Methodology:

Degas solvents with nitrogen for 15 minutes.

Combine the bromide, boronic acid, base, and catalyst in a sealed tube.

Heat at 90°C for 12 hours.

Filter through Celite, concentrate, and purify via chromatography. Note: The aldehyde

remains intact for subsequent derivatization.

Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 3-bromo-pyrazole-4-carbaldehyde is a key precursor for Pyrazolo[3,4-d]pyrimidines and

Pyrazolo[3,4-b]pyridines, which are isosteres of ATP and widely used in kinase inhibition (e.g.,

CDK, GSK-3β inhibitors).

Example Pathway: Reaction of the aldehyde with 3-aminocrotononitrile (or similar

enaminonitriles) yields the fused pyridine ring. The C3-bromine can then be substituted to

reach into the "gatekeeper" region of the kinase pocket.

Data Summary: Substituent Effects
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C3-Substituent (via
Coupling)

C4-Derivatization Biological Target Potential

Phenyl / sub-Phenyl Pyrazolo[3,4-b]pyridine Anti-inflammatory (p38 MAPK)

Heteroaryl (e.g., Pyridine) Hydrazone / Imine Antimicrobial / Antifungal

Alkynyl Pyrimidine fusion Tyrosine Kinase Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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